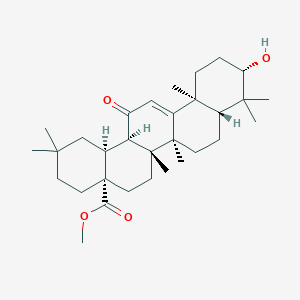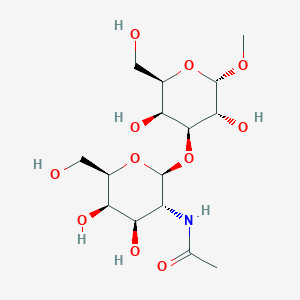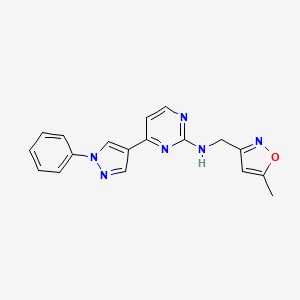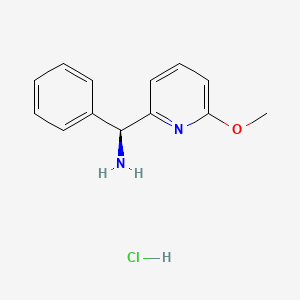
1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfonyl group, and an indole ring with an aldehyde functional group
Preparation Methods
The synthesis of 1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by sulfonylation and subsequent formylation to introduce the aldehyde group. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted indole derivatives.
Scientific Research Applications
1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
1-((3-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde can be compared with similar compounds, such as:
1-((3-Nitrophenyl)sulfonyl)pyrrolidine: This compound shares the nitrophenyl and sulfonyl groups but differs in the core structure, which is a pyrrolidine ring instead of an indole ring.
1-((3-Nitrophenyl)sulfonyl)-1H-pyrrole: Similar to the indole derivative, this compound has a pyrrole ring, which affects its chemical reactivity and applications.
3-((3-Nitrophenyl)sulfonyl)-2-thiophenecarboxylic acid:
The uniqueness of this compound lies in its indole core, which imparts distinct electronic and steric characteristics, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H10N2O5S |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-(3-nitrophenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5S/c18-10-11-9-16(15-7-2-1-6-14(11)15)23(21,22)13-5-3-4-12(8-13)17(19)20/h1-10H |
InChI Key |
HNHKBJDPOHIFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)



![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)


![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)
![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)


